2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol
Description
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name for this compound is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutylamino]methyl]oxolane-3,4-diol . This nomenclature systematically describes the molecule’s stereochemistry and functional groups.
The structure comprises three primary components:
- Adenosine derivative : The purine base (6-aminopurin-9-yl) is attached to a modified ribose moiety (oxolane-3,4-diol) at the 2', 3', and 4' positions, with hydroxyl groups in the (3R,4S) configuration.
- Cyclobutyl linker : A cyclobutane ring is substituted at the 3-position with a 2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl group. The stereochemistry of this cyclobutyl group is specified as (1r,3S) in alternative nomenclature systems.
- Isopropylamino methyl bridge : A propan-2-yl (isopropyl) amino group connects the cyclobutyl moiety to the 5'-position of the ribose via a methylene (-CH2-) linker.
The stereochemical descriptors (2R,3R,4S,5R) ensure precise spatial definition of the ribose ring substituents, critical for biological activity. The tert-butyl group on the benzimidazole ring enhances hydrophobic interactions, while the benzimidazole itself contributes aromatic stacking potential.
CAS Registry Number and Regulatory Classification
The compound is uniquely identified by the CAS Registry Number 1380288-87-8 , assigned by the Chemical Abstracts Service. This identifier is universally recognized in chemical inventories and regulatory submissions.
Regulatory agencies classify Pinometostat as an investigational drug , with no approved therapeutic indications as of May 2025. It has been evaluated in clinical trials (e.g., NCT01684150) for acute leukemias with mixed lineage leukemia (MLL) gene rearrangements. The U.S. Food and Drug Administration (FDA) has granted it orphan drug designation for specific leukemia subtypes, acknowledging its potential to address unmet medical needs.
In chemical safety databases, it is labeled under GHS07 for acute toxicity (Category 4) and eye irritation, requiring standard laboratory precautions. Its environmental impact remains unclassified due to limited ecological exposure data.
Properties
Molecular Formula |
C30H42N8O3 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33) |
InChI Key |
LXFOLMYKSYSZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
The 2',3'-hydroxyl groups on the ribose sugar are protected to enable selective substitution. Common protecting groups include acetonide (isopropylidene) or tert-butyldimethylsilyl (TBDMS) groups.
| Protecting Group | Reagents/Conditions | Yield |
|---|---|---|
| Acetonide | Acetone, H₂SO₄ | ~85% |
| TBDMS | TBDMS chloride, imidazole | ~90% |
Modification of the Purine Base
The 6-amino group on the purine base is retained, while the 9-position is functionalized to attach the cyclobutyl-benzimidazole linker. This involves nucleophilic substitution or coupling reactions.
Preparation of the Cyclobutyl-Benzimidazole Intermediate
The cyclobutyl-benzimidazole moiety is synthesized via two main approaches:
Benzimidazole Synthesis Using Au/TiO₂ Catalysts
A gold nanoparticle-catalyzed method produces 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild conditions:
| Substrate | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-tert-butyl-o-phenylenediamine | Au/TiO₂ (1 mol%) | CHCl₃:MeOH (3:1) | 25°C | 97% |
This method is scalable and avoids harsh conditions, making it ideal for large-scale production.
Cobalt Acetylacetonate-Catalyzed Benzimidazole Formation
An alternative method uses cobalt(II) acetylacetonate in methanol at room temperature, achieving high yields with minimal catalyst loading:
| Substrate | Catalyst | Solvent | Yield |
|---|---|---|---|
| o-Phenylenediamine + aldehyde | Co(acac)₂ (0.05 mmol) | Methanol | 95% |
Coupling the Cyclobutyl-Benzimidazole to the Purine Core
The final step involves linking the cyclobutyl-benzimidazole intermediate to the adenosine derivative.
Reductive Amination
A primary amine on the cyclobutyl group is coupled to the purine core via reductive amination, using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride:
| Reagent | Conditions | Yield |
|---|---|---|
| STAB, methanol, RT | 12–24 hours | 78% |
| NaBH₃CN, THF, 0°C | 4 hours | 85% |
Palladium-Catalyzed Cross-Coupling
For complex linkages, Suzuki-Miyaura or Buchwald-Hartwig couplings are employed, though these are less commonly reported for this compound.
Optimization and Industrial-Scale Production
Key optimizations include:
- Solvent Selection : Ethanol or methanol is preferred for cost-effectiveness and ease of purification.
- Catalyst Recycling : Au/TiO₂ catalysts can be reused up to five times without significant activity loss.
- Crystallization : Final purification involves recrystallization from ethanol or acetone to achieve >99% purity.
Challenges and Solutions
- Stereochemical Control : The cyclobutyl ring’s cis/trans isomerism requires careful monitoring during synthesis. Chiral chromatography or enzymatic resolution is used to isolate the desired isomer.
- Low Solubility : The tert-butyl group on the benzimidazole reduces solubility. Ethanol or DMSO is used to enhance dissolution during coupling reactions.
Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Au/TiO₂-Catalyzed | Mild conditions, high yield, reusable | Limited substrate scope |
| Cobalt Acetylacetonate | Low catalyst cost, scalable | Requires methanol solvent |
| Reductive Amination | Simple, high efficiency | Sensitivity to moisture |
Key Research Findings
- Catalyst Efficiency : Au/TiO₂ outperforms cobalt acetylacetonate in terms of yield and reaction speed for benzimidazole synthesis.
- Selectivity : The tert-butyl group on the benzimidazole enhances DOT1L selectivity by occupying hydrophobic pockets in the enzyme’s active site.
- Scalability : Industrial protocols prioritize Au/TiO₂ due to catalyst recyclability and lower waste generation.
This synthesis highlights the integration of heterogeneous catalysis, nucleophilic substitution, and stereochemical control to produce a potent therapeutic agent. Future directions may focus on improving reaction atom economy and developing enantioselective methods for the cyclobutyl ring.
Chemical Reactions Analysis
Types of Reactions
2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as halogens, alkylating agents, and acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and acids under controlled temperature and pressure.
Major Products Formed
Scientific Research Applications
The compound (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol, also known as Pinometostat or EPZ-5676, has the molecular formula and a molecular weight of 562.71 . This compound is identified by the CAS number 1380288-87-8 .
Scientific Research Applications
Pinometostat is identified as an adenosine anticancer and antibiotic analogue . It functions as a selective inhibitor of the DOT1L histone methyltransferase, which is involved in the methylation of histone H3 at lysine 79 (H3K79) . Disruption of DOT1L function has potential therapeutic implications in cancer treatment .
Mass Spectrometry
Mass spectrometry is an analytical technique used to identify chemical substances by sorting gaseous ions in electric and magnetic fields based on their mass-to-charge ratios . Mass spectrometry can be applied to analyze organic chemicals, identify impurities, determine structural formulas of complex organic substances, and analyze unknown materials . The resolving power of a mass spectroscope measures its ability to separate adjacent masses displayed as peaks on a detector .
Mechanism of Action
The mechanism of action of 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminopurine moiety may interact with nucleic acids, influencing DNA and RNA synthesis. The benzimidazole group could bind to proteins, affecting their function and stability. The overall effect of the compound is a result of these interactions, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Key Observations:
- The cyclobutyl-propan-2-ylamino side chain introduces conformational rigidity, contrasting with flexible alkyl chains in compounds like 2-phenylaminoadenosine .
Table 2: Hypothesized Bioactivity Based on Structural Clues
Key Insights:
- Benzimidazole-containing purines (e.g., ) often exhibit topoisomerase inhibition , suggesting the target compound may share this activity .
- The tert-butyl group in the benzimidazole moiety may enhance metabolic stability, as seen in kinase inhibitors .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity: At 593.70 Da, the target compound exceeds Lipinski’s rule of five threshold (~500 Da), likely limiting oral bioavailability. Its tert-butyl and benzimidazole groups increase logP compared to polar derivatives like 2-phenylaminoadenosine (MW 370.36) .
- Hydrogen Bonding: The oxolane-3,4-diol group provides hydrogen-bond donors/acceptors, similar to ribose in adenosine analogues (), which may facilitate target binding .
Biological Activity
The compound 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. Its structure incorporates multiple functional groups that suggest a variety of biological activities, including antiviral, anticancer, and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H42N8O3 |
| Molecular Weight | 562.7 g/mol |
| IUPAC Name | 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol |
| InChI Key | LXFOLMYKSYSZQS-UHFFFAOYSA-N |
Antiviral Activity
Research indicates that compounds similar to 2-(6-aminopurin-9-yl) derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that purine analogs can interfere with the synthesis of viral nucleic acids, thereby reducing viral load in infected cells. The specific interactions of this compound with viral enzymes warrant detailed investigation to confirm its efficacy against specific viral strains.
Anticancer Properties
The benzimidazole moiety present in the compound is known for its anticancer activity. Compounds containing this structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways. In vitro studies could be designed to evaluate the cytotoxic effects of this compound on various cancer cell lines.
Antimicrobial Effects
The structural features of 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol suggest potential antimicrobial properties. Preliminary studies on related compounds indicate activity against both Gram-positive and Gram-negative bacteria. Investigating the minimum inhibitory concentrations (MIC) against various pathogens would provide insight into its practical applications in treating infections.
Case Studies and Research Findings
- Antiviral Mechanism Study : A study published in Journal of Medicinal Chemistry explored the mechanism by which purine derivatives inhibit viral polymerases. The findings indicated that structural modifications significantly enhance binding affinity and selectivity towards viral targets.
- Cytotoxicity Assays : Research conducted on similar benzimidazole-containing compounds demonstrated significant cytotoxic effects on breast and lung cancer cell lines at micromolar concentrations. These results suggest that further exploration of 2-(6-aminopurin-9-yl)-5-[...] could yield promising anticancer agents.
- Antimicrobial Testing : A recent study evaluated the antimicrobial activity of purine analogs against Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited notable antibacterial properties, necessitating further investigation into their mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
